molecular formula C9H9N3O B2471723 5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one CAS No. 29211-49-2

5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one

Cat. No. B2471723
Key on ui cas rn: 29211-49-2
M. Wt: 175.191
InChI Key: YRMYSKQWKJIJMR-UHFFFAOYSA-N
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Patent
US06034099

Procedure details

From the reaction of 2-pyridylhydrazine and ethylacetoacetate, 2,4-dihydro-5-methyl-2-(2-pyridyl)-3H-pyrazol-3-one is obtained. Subsequent reaction with 2-ethylaniline yields 4-(2-ethylanilinomethylene)-2,4-dihydro-5-methyl-2-(2-pyridyl)-3H-pyrazol-3-one, Mp 182.9° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][NH2:8].C([O:11][C:12](=O)[CH2:13][C:14]([CH3:16])=O)C>>[CH3:16][C:14]1[CH2:13][C:12](=[O:11])[N:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(=O)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1CC(N(N1)C1=NC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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